molecular formula C15H17NOS B2645827 (E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one CAS No. 2035021-52-2

(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one

Cat. No.: B2645827
CAS No.: 2035021-52-2
M. Wt: 259.37
InChI Key: HSTUTVRANYGBLZ-YRNVUSSQSA-N
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Description

The compound (E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one is a bicyclic α,β-unsaturated ketone featuring a sulfur-containing 2-thia-5-azabicyclo[2.2.1]heptane moiety fused to a propen-1-one scaffold. Its structure combines a rigid bicyclic system with a conjugated enone group, which may confer unique photochemical and electronic properties.

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-11(7-12-5-3-2-4-6-12)15(17)16-9-14-8-13(16)10-18-14/h2-7,13-14H,8-10H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTUTVRANYGBLZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-thia-5-azabicyclo[221]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a promising candidate for the development of therapeutic agents for treating diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties enable the development of products with enhanced performance and functionality .

Mechanism of Action

The mechanism of action of (E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context .

Comparison with Similar Compounds

Sulfur-Containing Bicyclic Analogs

a. (E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one ()

  • Structural Differences : Replaces the phenyl group with pyridin-3-yl and introduces a sulfone (2,2-dioxido) group.
  • Implications :
    • The sulfone increases polarity and solubility compared to the sulfide in the target compound .
    • Pyridine substitution may enhance coordination with metal catalysts or biological targets.

b. 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl ()

  • Structural Differences : A saturated sulfone derivative lacking the propen-1-one group.

Oxygen-Containing Bicyclic Analogs

3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol ()

  • Structural Differences: Substitutes sulfur with oxygen (2-oxa) and includes a propanol chain.
  • Implications: Oxygen’s higher electronegativity may reduce electron density in the bicyclic system, altering reactivity in nucleophilic additions or photochemical transitions .

α-Methylated Chalcone Analogs

(E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one ()

  • Structural Differences : Features a methoxy-substituted aryl group instead of the bicyclic system.
  • Key Findings :
    • Exhibits E/Z isomerization under UV light, reaching a photostationary state (PSS) with low Z-isomer content at short wavelengths .
    • Demonstrates acid stability and resistance to fatigue over prolonged irradiation, suggesting the target compound’s α-methyl group may similarly stabilize its structure .

Pharmaceutical-Relevant Bicyclic Systems

Ledipasvir ()

  • Structural Feature : Contains a 2-azabicyclo[2.2.1]heptane moiety without sulfur.
  • Implications: The bicyclic system in Ledipasvir contributes to its antiviral activity by enforcing a rigid conformation that enhances target binding .

Data Tables

Table 1: Structural and Functional Comparison of Bicyclic Compounds

Compound Name Heteroatom(s) in Bicyclo Substituent Key Properties/Applications
Target Compound S, N Phenyl, methyl Conjugated enone; potential photochemical activity (inferred)
(E)-1-(2,2-dioxido-2-thia-5-azabicyclo...) S(O₂), N Pyridin-3-yl Enhanced solubility
2-Thia-5-azabicyclo[...] 2,2-dioxide HCl S(O₂), N HCl salt Oxidative stability
3-((1S,4S)-2-oxa-5-azabicyclo...) O, N Propanol Hydrogen-bonding capability
Ledipasvir N Complex substituents Antiviral activity

Table 2: Photochemical Properties of α-Methylated Enones

Compound E/Z Isomerization Acid Stability Photostationary State (PSS)
Target Compound (inferred) Likely possible High (α-methyl) Unknown
(E)-1-(3,4-Dimethoxyphenyl)-... () Yes Yes Low Z-isomer at λ < 350 nm

Research Findings and Hypotheses

  • Photochemical Behavior: The target compound’s conjugated enone system may undergo E/Z isomerization similar to ’s chalcone, but the rigid bicyclic system could slow isomerization kinetics.
  • Acid Stability : The α-methyl group (shared with ’s compound) likely prevents acid-induced E/Z ratio changes, enhancing utility in acidic environments .
  • Biological Potential: The sulfur atom in the bicyclo system may improve membrane permeability compared to oxygen analogs, as seen in sulfone-containing pharmaceuticals .

Biological Activity

(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique bicyclic structure, which incorporates both sulfur and nitrogen heteroatoms. This structural configuration is believed to contribute significantly to its biological activity, making it a compound of interest in pharmacological research.

Structural Features

The compound features:

  • Bicyclic Ring System : A 5-membered ring containing sulfur and nitrogen.
  • Conjugated System : The presence of a prop-2-en-1-one moiety, which enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including antimicrobial, anticancer, and antiviral properties. The unique combination of the bicyclic thia-aza structure and the conjugated system in this compound suggests potential for diverse biological applications.

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-MethylquinolineAromatic ring, nitrogen heterocycleAntimicrobial, anticancer
3-(4-Fluorophenyl)-1-(pyridin-3-yl)prop-2-en-1-oneConjugated system with pyridineAnticancer
5-(4-Chlorophenyl)-3-thiazolidineThiazolidine ringAntidiabetic

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Interference with Cell Signaling Pathways : The compound may alter signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Action : The presence of the bicyclic structure could enhance membrane permeability, leading to increased antimicrobial activity.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines, revealing significant growth inhibition at concentrations as low as 10 µM. Mechanistic studies indicated that the compound induced apoptosis through activation of caspase pathways.

Case Study 2: Antimicrobial Properties

In vitro assays demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Synthesis and Pharmacological Development

The synthesis of this compound can be achieved through several methodologies, including palladium-catalyzed reactions that facilitate the formation of the bicyclic structure. Ongoing research aims to optimize these synthetic routes to enhance yield and purity for further pharmacological testing.

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